D-Allopyranose-13C

Description

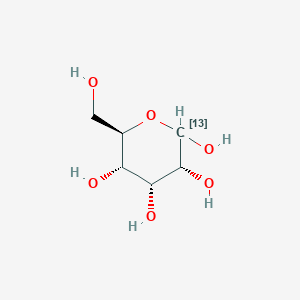

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H12O6 |

|---|---|

Molecular Weight |

181.15 g/mol |

IUPAC Name |

(3R,4R,5S,6R)-6-(hydroxymethyl)(213C)oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4-,5-,6?/m1/s1/i6+1 |

InChI Key |

WQZGKKKJIJFFOK-NQBVWVRGSA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@H]([C@H]([13CH](O1)O)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies for D Allopyranose 13c Isotope Incorporation

Strategies for Regiospecific Carbon-13 Labeling of Allopyranose Scaffolds

The introduction of a carbon-13 isotope at a specific position within the allopyranose ring is achieved through various chemical and biological methods. These approaches leverage enzymatic specificity and the principles of stereoselective organic synthesis to achieve high levels of isotopic enrichment at the target carbon atom.

Chemoenzymatic synthesis offers a powerful approach that combines the selectivity of enzymes with the versatility of chemical reactions. A prominent chemoenzymatic route to D-Allopyranose-13C involves a multi-step enzymatic cascade, often referred to as the "Izumoring" strategy, starting from a ¹³C-labeled D-glucose precursor. This process typically involves an initial oxidation at the C-3 position of a protected glucose derivative, followed by a stereoselective reduction to invert the stereochemistry at this center, thus forming the allose configuration.

A representative chemoenzymatic sequence begins with a ¹³C-labeled 1-O-benzyl-β-D-glucopyranoside. This substrate undergoes regioselective oxidation at the C-3 position, catalyzed by an engineered bacterial glycoside-3-oxidase, to yield the corresponding 3-keto intermediate with high efficiency. Subsequent chemical reduction of the ketone using a stereoselective reducing agent, such as L-selectride, affords the allose derivative with the inverted configuration at C-3. The final step involves the hydrogenolysis of the benzyl (B1604629) protecting group to yield this compound. The yields for each of these steps are generally high, making this a viable route for producing isotopically labeled D-allose.

| Step | Reaction | Catalyst/Reagent | Typical Yield |

|---|---|---|---|

| 1 | Regioselective oxidation of ¹³C-labeled 1-O-benzyl-β-D-glucopyranoside at C-3 | Engineered glycoside-3-oxidase | ~100% |

| 2 | Stereoselective reduction of the 3-keto intermediate | L-selectride | ~86% |

| 3 | Deprotection (hydrogenolysis of benzyl group) | H₂, Pd/C | ~94% |

Purely chemical methods provide an alternative for the stereoselective synthesis of this compound. A key reaction in this approach is the Mitsunobu inversion of a suitably protected D-glucose derivative. This reaction allows for the inversion of the stereocenter at the C-3 position, a crucial step in converting the glucose scaffold to an allose scaffold.

The synthesis typically starts with a ¹³C-labeled D-glucose which is then subjected to a series of protection and deprotection steps to isolate the C-3 hydroxyl group. For instance, 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, which can be prepared from ¹³C-labeled D-glucose, is a common starting material. The free hydroxyl group at C-3 can then be subjected to a Mitsunobu reaction with a nucleophile like benzoic acid, followed by hydrolysis of the resulting ester, to achieve the desired inversion of configuration. Subsequent deprotection of the isopropylidene groups yields this compound. The efficiency of the Mitsunobu reaction is highly dependent on the steric hindrance around the reaction center and the pKa of the nucleophile.

| Starting Material | Key Reaction | Reagents | Intermediate | Typical Yield |

|---|---|---|---|---|

| ¹³C-labeled 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | Mitsunobu Inversion | PPh₃, DIAD, PhCOOH | 3-O-benzoyl-1,2:5,6-di-O-isopropylidene-α-D-allofuranose | 70-90% |

| 3-O-benzoyl-1,2:5,6-di-O-isopropylidene-α-D-allofuranose | Hydrolysis & Deprotection | 1. NaOMe/MeOH 2. H⁺/H₂O | D-Allopyranose-¹³C | High |

Biosynthetic approaches utilize whole-cell systems, typically engineered microorganisms like Escherichia coli, to convert a ¹³C-labeled precursor into this compound. This method capitalizes on the cell's enzymatic machinery to perform a series of complex transformations. The "Izumoring" strategy is also applicable here, where a cascade of enzymes is expressed in a microbial host.

An engineered E. coli strain can be designed to express key enzymes such as D-glucose isomerase, D-psicose 3-epimerase, and L-rhamnose isomerase. When these cells are cultured in a medium containing a ¹³C-labeled D-glucose as the sole carbon source, the glucose is taken up by the cells and sequentially converted to D-fructose, then to D-psicose, and finally to D-allose, with the ¹³C label incorporated into the final product. While this method offers the potential for large-scale production from a simple labeled precursor, the yields can be limited by the equilibrium of the reversible enzymatic reactions and the metabolic burden on the host cells. Recent metabolic engineering efforts have focused on optimizing these pathways to improve titers and yields. nih.govresearchgate.net

| Host Organism | Key Enzymes Expressed | ¹³C-Labeled Precursor | Product | Reported Titer/Yield |

|---|---|---|---|---|

| Engineered E. coli | D-glucose isomerase, D-psicose 3-epimerase, L-rhamnose isomerase | [U-¹³C₆]D-glucose | D-Allopyranose-[U-¹³C₆] | Up to 4.17 g/L from D-glucose nih.gov |

Isotopic Purity and Enrichment Assessment in this compound Synthesis

The accurate determination of isotopic purity and the degree of ¹³C enrichment are critical for the application of this compound in research. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary analytical techniques employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for assessing isotopic labeling. In ¹H NMR, the presence of a ¹³C isotope at a specific position leads to characteristic splitting of the signals of adjacent protons due to ¹³C-¹H coupling. The magnitude of the coupling constant (¹JCH, ²JCH, etc.) can confirm the position of the label. nih.gov Comparison of the integrals of the satellite peaks (from ¹³C-coupled protons) to the central peak (from ¹²C-unlabeled molecules) allows for the quantification of isotopic enrichment. Direct ¹³C NMR provides a more straightforward method, where the relative intensities of the signals from the labeled and unlabeled carbons can be used to determine the enrichment level.

Mass Spectrometry (MS): High-resolution mass spectrometry is a highly sensitive technique for determining the mass isotopologue distribution of a labeled compound. By analyzing the mass-to-charge ratio (m/z) of the molecular ion and its fragments, the number of ¹³C atoms incorporated into the molecule can be determined. nih.gov Gas chromatography-mass spectrometry (GC-MS) of derivatized sugars is a common method for separating and analyzing labeled monosaccharides. researchgate.net The relative abundances of the M+1, M+2, etc. peaks, after correction for the natural abundance of ¹³C, provide a precise measure of the isotopic enrichment. nih.gov

Optimization of Synthetic Yields and Labeling Efficiency for Research Applications

Maximizing the synthetic yield and the efficiency of ¹³C incorporation is crucial for the cost-effective production of this compound for research. Optimization strategies are specific to the chosen synthetic route.

For chemoenzymatic and biosynthetic approaches , optimization often involves the fine-tuning of the multi-enzyme cascade. This can include adjusting the relative concentrations of the enzymes to prevent the accumulation of intermediates and to drive the reaction equilibrium towards the final product. mdpi.com Reaction conditions such as pH, temperature, and buffer composition are also critical parameters that need to be optimized for each enzyme in the cascade. mdpi.com In whole-cell systems, metabolic engineering strategies, such as knocking out competing pathways, can be employed to channel the carbon flux from the labeled precursor more efficiently towards D-allose synthesis. nih.gov

In de novo chemical synthesis , particularly those involving the Mitsunobu reaction, optimization focuses on the reaction conditions to maximize the yield of the inversion product while minimizing side reactions. The choice of solvent, temperature, and the order of reagent addition can significantly impact the outcome. nih.gov Furthermore, the selection of appropriate protecting groups for the other hydroxyls on the glucose ring is critical to ensure the regioselectivity of the Mitsunobu reaction at the C-3 position.

Advanced Spectroscopic Elucidation and Conformational Analysis of D Allopyranose 13c

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of D-Allopyranose-13C

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural and conformational analysis of carbohydrates, including the isotopically labeled compound this compound. The introduction of a ¹³C nucleus provides a powerful probe for elucidating the intricate three-dimensional structure and dynamic behavior of this sugar in solution.

The ¹³C NMR chemical shifts of D-Allopyranose are highly sensitive to its stereochemistry and conformation. The chemical shift of each carbon atom is influenced by the orientation of its substituents, providing a detailed fingerprint of the molecule's configuration and preferred conformation in solution. researchgate.netcdnsciencepub.com For pyranose sugars like D-allopyranose, the chemical shifts are heavily dependent on the proximity of substituents on the ring. researchgate.net

In D-allopyranose, the relative orientation of hydroxyl groups significantly impacts the ¹³C chemical shifts. For instance, the chemical shifts of carbons involved in cis or trans relationships with adjacent hydroxyl groups will differ, allowing for configurational assignment. researchgate.net The anomeric carbon (C1) resonance is particularly informative, with its chemical shift value helping to distinguish between the α and β anomers. unimo.it Generally, glycosylation leads to a downfield shift of 4–10 ppm for the anomeric and linked carbons. unimo.it

Conformational analysis relies on the fact that different chair (e.g., ⁴C₁ or ¹C₄) or boat conformations will result in distinct sets of chemical shifts. The preferred conformation of D-allopyranose in solution can be inferred by comparing experimentally observed chemical shifts with those predicted for various possible conformations using computational methods like Density Functional Theory (DFT). nih.govnih.gov

Multidimensional NMR techniques are crucial for unambiguously assigning the proton (¹H) and carbon (¹³C) signals in the complex spectra of this compound. researchgate.netnih.gov These experiments correlate signals from different nuclei, providing a comprehensive map of the molecule's covalent structure. science.gov

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to ¹³C atoms. sdsu.educolumbia.edu This is a highly sensitive proton-detected experiment that provides a cross-peak for each C-H bond, allowing for the straightforward assignment of which proton is attached to which carbon. sdsu.edu For this compound, this would reveal the ¹H and ¹³C signals for each of the non-quaternary carbons in the ring and the hydroxymethyl group. slu.se

Total Correlation Spectroscopy (TOCSY): The TOCSY experiment shows correlations between all protons within a spin system. researchgate.net For a sugar like D-allopyranose, all the protons on the pyranose ring are typically coupled to each other, so a single cross-peak can reveal the entire proton spin system of the ring. nih.gov This is invaluable for assigning the often-overlapping proton signals in the sugar region of the spectrum. researchgate.net

Together, these techniques provide a robust method for the complete structural elucidation of this compound in solution. science.govresearchgate.net

The use of ¹³C labeling in D-allopyranose allows for the precise measurement of one-bond (¹JCC, ¹JCH) and long-range (ⁿJCC, ⁿJCH, where n > 1) coupling constants. These parameters are highly dependent on the dihedral angles between the coupled nuclei and provide critical constraints for conformational analysis. researchgate.netnd.edu

¹JCH and ¹JCC: One-bond carbon-proton (¹JCH) and carbon-carbon (¹JCC) coupling constants are influenced by the hybridization and stereoelectronic environment of the coupled atoms. acs.org In saccharides, ¹JCH values are typically around 150 Hz, while ¹JCC values are in the range of 37-47 Hz. acs.orgresearchgate.net Variations in these values can be correlated with specific structural features.

²JCH and ³JCH: Two- and three-bond carbon-proton coupling constants are particularly valuable for determining stereochemistry and conformation. cdnsciencepub.com For example, the magnitude of ³JCH follows a Karplus-type relationship, where the coupling is dependent on the dihedral angle between the C-H and C-C-C or C-O-C planes. acs.org This relationship is a powerful tool for determining the relative orientation of substituents around the pyranose ring.

²JCC and ³JCC: Long-range carbon-carbon coupling constants provide information about the conformation of the carbon backbone. rsc.org While generally smaller than one-bond couplings (usually less than 5 Hz), they are sensitive to the torsional angles within the pyranose ring. researchgate.net Theoretical calculations using DFT can help in the interpretation of these coupling constants to refine the conformational model of this compound. researchgate.net

The analysis of a comprehensive set of these coupling constants provides a detailed and dynamic picture of the conformational preferences of this compound in solution. nd.eduacs.org

Isotopic perturbation of equilibrium is an NMR technique that can provide fine details about molecular structure and dynamics. researchgate.net In the context of this compound, this can involve the introduction of another isotope, such as deuterium (B1214612) (²H), at specific positions. The presence of the heavier isotope can slightly alter the chemical shifts of nearby nuclei, an effect known as an isotope shift. researchgate.netresearchgate.net

For carbohydrates, deuterium substitution for a hydroxyl proton (OH to OD) can induce small but measurable upfield shifts on the attached carbon and adjacent carbons. cdnsciencepub.comresearchgate.net The magnitude of this deuterium-induced isotope effect is sensitive to the geometry of the molecule. For instance, the effect on a vicinal carbon is dependent on whether the hydroxyl groups have a cis or trans relationship. researchgate.net

Furthermore, isotopic substitution can perturb conformational or tautomeric equilibria. acs.org For example, the equilibrium between different chair conformations or between the pyranose and furanose forms of D-allopyranose might be slightly shifted upon isotopic labeling. colab.wsnd.edu By measuring the changes in ¹³C chemical shifts and coupling constants resulting from this perturbation, it is possible to gain insights into the thermodynamics of these equilibria and the relative stabilities of different conformers. researchgate.netacs.org This method is particularly useful for studying systems with intramolecular hydrogen bonding, where isotopic substitution can alter the dynamics of the hydrogen bond network. researchgate.netresearchgate.net

Mass Spectrometry (MS) Applications for Isotope Tracing and Isomer Differentiation

High-resolution mass spectrometry (HRMS) is a powerful technique for the analysis of isotopically labeled compounds like this compound. HRMS provides highly accurate mass measurements, which allows for the unambiguous confirmation of the molecular formula and the determination of the isotopic enrichment. nih.govmdpi.com

When this compound is analyzed by HRMS, the resulting mass spectrum will show a peak corresponding to the mass of the molecule containing one ¹³C atom. The high mass accuracy of the instrument allows for the differentiation of this peak from other potential elemental compositions that may have a similar nominal mass. waters.com This is critical for confirming the successful incorporation of the ¹³C label.

Furthermore, HRMS can be used to measure the isotopic abundance with high precision. nih.gov In a sample of this compound, there will be a distribution of isotopologues, including the unlabeled molecule (all ¹²C), the singly labeled molecule (one ¹³C), and molecules with the natural abundance of ¹³C at other positions. embopress.org HRMS can resolve and quantify the relative intensities of these different isotopic peaks, providing a measure of the ¹³C enrichment in the sample. researchgate.net This is particularly important in metabolic studies where this compound might be used as a tracer to follow the fate of carbon atoms through metabolic pathways. morganfurze.com

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Isotope Localization

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of molecules by analyzing the fragmentation of a selected precursor ion. wikipedia.orgnationalmaglab.org In the context of this compound, MS/MS would be crucial for confirming the position of the 13C label within the sugar backbone. The process involves ionizing the molecule, selecting the 13C-labeled molecular ion (the precursor ion) in the first mass analyzer, inducing fragmentation through collision-induced dissociation (CID), and then analyzing the resulting fragment ions (product ions) in a second mass analyzer. wikipedia.orgwikipedia.org

The fragmentation of monosaccharides in MS/MS typically involves glycosidic bond cleavages and cross-ring cleavages. wikipedia.org For a 13C-labeled allopyranose, the mass of the fragment ions would reveal which fragments retain the isotopic label. For example, if D-Allopyranose were labeled at the C-1 position, fragments containing the C-1 carbon would exhibit a +1 Da mass shift compared to the corresponding fragments from an unlabeled molecule.

Table 1: Illustrative Fragmentation Data for Hypothetical D-Allopyranose-113C

| Precursor Ion (m/z) | Fragment Ion Type | Proposed Fragment Structure | Expected m/z (Unlabeled) | Expected m/z (13C-labeled) |

| [M+H]+ | 0,2A | Fragment containing C3, C4, C5, C6 | 121.05 | 121.05 |

| [M+H]+ | 0,3A | Fragment containing C4, C5, C6 | 91.04 | 91.04 |

| [M+H]+ | 1,5X | Fragment containing C2, C3, C4, C5, C6 | 151.06 | 151.06 |

| [M+H]+ | [M+H - H2O]+ | Loss of water | 163.06 | 164.06 |

| [M+H]+ | [M+H - C2H4O2]+ | Loss of a two-carbon unit | 121.05 | 122.05 |

Note: This table is illustrative and based on general fragmentation patterns of hexoses. Actual m/z values would depend on the specific experimental conditions and derivatization.

Isotope Dilution Mass Spectrometry (IDMS) for Quantitative Metabolite Analysis

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for accurate quantification of metabolites. epa.govnih.govptb.de This method utilizes a stable isotope-labeled version of the analyte, in this case, this compound, as an internal standard. researchgate.net A known amount of the labeled standard is added to the sample at the earliest stage of analysis. epa.gov The labeled standard is chemically identical to the endogenous, unlabeled analyte and therefore experiences the same variations during sample preparation, extraction, and analysis. ptb.de

The quantification is based on measuring the ratio of the mass spectrometric signal of the unlabeled analyte to the labeled internal standard. epa.gov This ratio is then used to calculate the exact concentration of the analyte in the original sample. Because the measurement relies on a ratio, it is highly precise and accurate, correcting for analyte loss during sample processing and for variations in instrument response. epa.govptb.de

For the quantitative analysis of D-Allopyranose in a biological matrix, a validated IDMS method would involve:

Synthesis and purification of a high-purity this compound standard.

Addition of a precisely known amount of the this compound standard to the sample.

Sample cleanup, which may include protein precipitation and derivatization to improve chromatographic separation and mass spectrometric detection.

Analysis by LC-MS or GC-MS, monitoring specific ion transitions for both the unlabeled D-Allopyranose and the this compound standard.

Calculation of the concentration based on the measured isotope ratio and the known amount of added standard.

Table 2: Key Parameters for a Hypothetical IDMS Method for D-Allopyranose

| Parameter | Description |

| Analyte | D-Allopyranose |

| Internal Standard | This compound (e.g., uniformly labeled) |

| Instrumentation | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |

| Monitored Transition (Analyte) | e.g., [M+H]+ -> Fragment ion |

| Monitored Transition (Standard) | e.g., [M+13Cn+H]+ -> Labeled fragment ion |

| Quantification | Based on the peak area ratio of analyte to internal standard |

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Conformational Studies of Labeled Allopyranose

In FT-IR spectroscopy, the absorption of infrared radiation by molecular vibrations is measured. The fingerprint region of the spectrum (typically 1500-500 cm-1) is particularly rich in information about the C-O and C-C stretching and bending vibrations that are characteristic of the carbohydrate's structure and conformation. tno.nlnih.gov Raman spectroscopy, which measures the inelastic scattering of light, is complementary to FT-IR and is particularly sensitive to non-polar bonds and skeletal vibrations. uantwerpen.betandfonline.com It is also well-suited for the analysis of aqueous solutions. nih.gov

For this compound, the introduction of the heavier 13C isotope would induce a detectable shift in the vibrational frequencies of the bonds involving this carbon atom. This isotopic shift can be used to assign specific vibrational modes within the complex spectrum. By comparing the spectra of the labeled and unlabeled compound, researchers can gain a more precise understanding of the vibrational dynamics and how they relate to specific structural features.

Conformational analysis of D-Allopyranose would involve examining the spectral features that are sensitive to the chair (e.g., 4C1, 1C4) and skew-boat conformations of the pyranose ring. biorxiv.org The positions and intensities of bands related to C-O-H bending and C-C and C-O stretching vibrations can be correlated with specific conformational states through computational modeling (e.g., Density Functional Theory, DFT). nih.govtandfonline.com While specific FT-IR and Raman studies on D-Allopyranose are scarce, data from its epimers and other polysaccharides provide a framework for interpreting its spectra. cdnsciencepub.comresearchgate.netdiva-portal.org

Table 3: General FT-IR and Raman Bands for Carbohydrate Analysis

| Wavenumber Range (cm-1) | Assignment | Spectroscopic Technique | Relevance to this compound Conformational Analysis |

| 3600-3000 | O-H stretching | FT-IR, Raman | Sensitive to hydrogen bonding network and changes in hydroxyl group orientation between conformers. |

| 3000-2800 | C-H stretching | FT-IR, Raman | Provides information on the overall hydrocarbon backbone. |

| 1500-1200 | C-H and O-H bending | FT-IR, Raman | Part of the fingerprint region, sensitive to ring conformation. |

| 1200-950 | C-O and C-C stretching | FT-IR, Raman | Highly sensitive to anomeric configuration and ring puckering. Isotopic shifts from 13C would be most apparent here. |

| 950-700 | Skeletal vibrations | FT-IR, Raman | Characteristic of the overall ring conformation (e.g., 4C1 vs. 1C4). |

Application of D Allopyranose 13c in Metabolic Pathway Elucidation Non Human Biological Systems

Quantitative Metabolic Flux Analysis (MFA) Methodologies Utilizing D-Allopyranose-¹³C

Quantitative Metabolic Flux Analysis (MFA) is a powerful technique for determining the rates (fluxes) of metabolic reactions within a cell. researchgate.netrsc.org When a ¹³C-labeled substrate like D-Allopyranose-¹³C is introduced into a biological system, its carbon atoms are incorporated into various downstream metabolites. creative-proteomics.com By measuring the isotopic labeling patterns in these metabolites using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can deduce the relative contributions of different pathways to the production of a particular metabolite. nih.govnih.gov This information is then used in computational models to estimate the absolute fluxes through the metabolic network. nih.govresearchgate.net The use of multiple isotopic tracers, potentially including different isotopomers of D-Allopyranose-¹³C, can be particularly effective for elucidating fluxes in complex systems with multiple carbon sources. nih.gov

In microbial systems, D-Allopyranose-¹³C can be used to trace carbon flux through central metabolic pathways such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle. osti.govcreative-proteomics.com By analyzing the ¹³C enrichment in proteinogenic amino acids, which are synthesized from intermediates of these central pathways, a detailed picture of the metabolic state of the microorganism can be obtained. researchgate.netmdpi.com For instance, the labeling pattern in amino acids can reveal the relative activity of different pathways and identify key metabolic branch points. osti.gov This approach has been successfully applied to various bacteria and yeasts to understand their physiology and to guide metabolic engineering efforts for the production of valuable compounds. creative-proteomics.comnih.gov

Table 1: Representative Amino Acid Precursors for Tracing Microbial Metabolic Pathways

| Amino Acid | Metabolic Precursor | Central Pathway Indicated |

| Alanine | Pyruvate (B1213749) | Glycolysis |

| Histidine | Ribose-5-phosphate | Pentose Phosphate Pathway |

| Glutamate (B1630785) | α-ketoglutarate | TCA Cycle |

| Aspartate | Oxaloacetate | TCA Cycle |

| Serine | 3-Phosphoglycerate | Glycolysis |

This table illustrates how the isotopic labeling of specific amino acids, derived from feeding a microbe D-Allopyranose-¹³C, can provide insights into the activity of major metabolic pathways.

In plant cells, metabolism is highly compartmentalized, making flux analysis particularly challenging. researchgate.net D-Allopyranose-¹³C can be employed to study the intricate network of carbohydrate interconversion and catabolism. tum.de By tracing the label into various sugars, organic acids, and storage compounds like starch, researchers can elucidate fluxes within and between different subcellular compartments, such as the cytosol, plastids, and vacuole. nih.govpnas.org For example, analyzing the ¹³C labeling in cell wall components and fatty acids can provide unique information about the fluxes through upper glycolytic intermediates in the cytosol and the partitioning of carbon towards lipid biosynthesis. nih.gov These studies are crucial for understanding plant growth, development, and the production of valuable secondary metabolites. osti.gov

¹³C-MFA with D-Allopyranose-¹³C is instrumental in elucidating specific metabolic cycles and anaplerotic pathways that replenish intermediates of the TCA cycle. researchgate.net By carefully designing tracer experiments and analyzing the resulting isotopomer distributions, it is possible to quantify the fluxes through pathways that are otherwise difficult to measure. vanderbilt.edu For example, the labeling patterns in TCA cycle intermediates can distinguish between different anaplerotic reactions, such as those catalyzed by pyruvate carboxylase. creative-proteomics.com This level of detail is essential for a comprehensive understanding of cellular energy metabolism and biosynthetic precursor supply. nih.govresearchgate.net

Identification of Novel Glycolytic and Gluconeogenic Intermediates via Isotopic Labeling

The use of ¹³C-labeled substrates like D-Allopyranose-¹³C can lead to the discovery of novel metabolic pathways and intermediates. nih.gov When the observed labeling patterns in known metabolites cannot be fully explained by the existing metabolic network model, it suggests the presence of previously uncharacterized reactions. nih.gov Untargeted metabolomics approaches, which aim to detect all measurable metabolites in a sample, can be combined with isotopic labeling to identify these novel compounds. researchgate.net For instance, an unexpected isotopomer distribution in a known metabolite might point towards a new biosynthetic route or a previously unknown intermediate. acs.org This discovery-based approach is crucial for expanding our knowledge of metabolic networks. researchgate.net

Analysis of Isotopic Enrichment in Subcellular Compartments for Metabolic Compartmentation Studies

The subcellular organization of metabolic pathways is a key feature of eukaryotic cells. researchgate.net Analyzing the isotopic enrichment of metabolites in different cellular compartments provides a powerful tool to study this compartmentation. psu.eduportlandpress.com Techniques that allow for the isolation of organelles, followed by isotopic analysis of their contents, can reveal the distribution of metabolic fluxes between compartments like the mitochondria and the cytosol. nih.govusherbrooke.ca For example, comparing the ¹³C enrichment in glutamate and glutamine within different compartments after administration of a ¹³C-labeled precursor can provide insights into the compartmentation of neuronal and glial metabolism. portlandpress.com Furthermore, computational models that explicitly account for subcellular compartments are necessary to accurately interpret these data and obtain a comprehensive view of cellular metabolism. researchgate.net Recent advancements in analytical techniques, such as NanoSIMS imaging, allow for the visualization of isotopic enrichment at the subcellular level with high resolution. nih.gov

Table 2: Example of Isotopic Enrichment in Subcellular Compartments

| Compartment | Relative ¹³C Enrichment (Hypothetical) | Metabolic Implication |

| Cytosol | + | Active glycolysis from D-Allopyranose-¹³C |

| Mitochondria | +++ | High TCA cycle activity utilizing labeled pyruvate |

| Nucleus | + | Lower metabolic activity or slower turnover |

| Lysosomes | ++ | Variable, may indicate turnover of labeled macromolecules |

| Golgi Apparatus | ++ | Processing of labeled glycoproteins |

This hypothetical table illustrates how differing levels of ¹³C enrichment in various organelles, after introducing D-Allopyranose-¹³C, can indicate the relative metabolic activity and carbon flow between these compartments. Real data would depend on the specific cell type and experimental conditions. nih.gov

D Allopyranose 13c in Mechanistic Enzymology and Glycoscience Research

Probing Glycosidase and Glycosyltransferase Reaction Mechanisms with Labeled Substrates

Isotopically labeled substrates are fundamental to elucidating the reaction mechanisms of carbohydrate-active enzymes such as glycosidases and glycosyltransferases. researchgate.netacs.orgnih.gov These enzymes catalyze the cleavage and formation of glycosidic bonds, respectively, typically through one of two major stereochemical pathways: retention or inversion of the anomeric configuration. nih.govannualreviews.org

Glycosidases: Retaining glycosidases operate via a two-step, double-displacement mechanism that involves a covalent glycosyl-enzyme intermediate. cdnsciencepub.com Using D-allopyranose labeled at the anomeric carbon (D-allopyranose-1-13C), researchers can track the fate of this carbon through the catalytic cycle. NMR spectroscopy can distinguish the 13C signal of the intact substrate, the glycosyl-enzyme intermediate, and the final product, providing definitive evidence for the formation and breakdown of the intermediate. rsc.org Inverting glycosidases, which use a single-step, direct displacement mechanism, would show a direct conversion from substrate to product without a detectable covalent intermediate. acs.org

Glycosyltransferases (GTs): The mechanisms of GTs are more varied and remain a subject of intense investigation. researchgate.netresearchgate.net Retaining GTs, for instance, may proceed through a double-displacement mechanism similar to glycosidases or via an unusual front-face mechanism known as SNi (substitution nucleophilic internal). researchgate.net By monitoring the transfer of D-allopyranose-1-13C from a donor substrate (e.g., UDP-D-allopyranose-1-13C) to an acceptor molecule, the stereochemical outcome and reaction kinetics can be precisely determined. numberanalytics.com The distinct chemical shifts of the 13C-labeled anomeric carbon in the donor, product, and any potential enzyme-linked intermediates provide a clear narrative of the reaction pathway. researchgate.net

Investigating Substrate Binding and Catalytic Transition States via Isotope-Edited Techniques

The subtle energetic changes that occur upon substrate binding and during the progression to the catalytic transition state can be measured using isotope effects. A carbon-13 atom is heavier than a carbon-12 atom, which can lead to small but measurable changes in the rates of bond cleavage and formation, a phenomenon known as the Kinetic Isotope Effect (KIE). nih.govacs.org

Kinetic Isotope Effects (KIEs): Measuring the 13C KIE at the anomeric carbon of D-allopyranose provides profound insight into the transition state structure of a glycosidase or glycosyltransferase reaction. researchgate.netresearchgate.net A large KIE value suggests significant weakening of the C1-O glycosidic bond in the transition state, characteristic of a dissociative (SN1-like) mechanism with substantial oxocarbenium ion character. acs.org Conversely, a KIE value close to unity points to a more associative (SN2-like) transition state where bond formation and bond breaking are more synchronous. researchgate.net These experiments can be performed using highly sensitive NMR techniques on natural abundance material, although synthetically enriched D-allopyranose-13C offers greater signal and accuracy. researchgate.net

Isotope-Edited NMR: Beyond KIEs, isotope-edited NMR techniques are used to study the conformation and dynamics of this compound when bound to an enzyme. For example, saturation transfer difference (STD) NMR experiments with a 13C-labeled ligand can identify which parts of the sugar are in close contact with the protein. Furthermore, changes in the 13C chemical shift upon binding can reveal electronic distortions and conformational changes in the sugar ring, reflecting the strain induced by the enzyme's active site to facilitate catalysis. nih.gov

Table 1: Illustrative 13C KIE Data for a Hypothetical Allosidase Reaction This table presents hypothetical data to illustrate how KIE values are interpreted to deduce mechanistic details.

| Substrate | Enzyme Type | 13C KIE (k12/k13) at C1 | Inferred Transition State Character |

|---|---|---|---|

| D-Allopyranoside-1-13C | Retaining Allosidase | 1.035 | Significant oxocarbenium ion character; dissociative (SN1-like) |

| D-Allopyranoside-1-13C | Inverting Allosidase | 1.008 | Associative (SN2-like) with less charge development |

Elucidation of Allopyranose-Derived Glycoconjugate Biosynthesis Pathways

Many organisms produce complex glycoconjugates that are essential for their survival and interaction with the environment. mdpi.com Allopyranose, while rare, may be a component of such molecules. Tracing the origin and assembly of these structures is a significant challenge in biochemistry. Feeding an organism or cell culture with this compound allows researchers to trace the metabolic journey of the labeled carbon atoms into downstream products. nih.gov

By isolating the final glycoconjugate and any metabolic intermediates and analyzing them via mass spectrometry and NMR, the specific incorporation of the 13C label can be pinpointed. researchgate.net This method can reveal:

Whether D-allopyranose is directly incorporated or first epimerized to another sugar like glucose.

The sequence of enzymatic steps in the pathway, as different intermediates will show label enrichment at different times. plos.org

The connectivity of the sugar units in a complex polysaccharide or glycan.

For instance, if D-allopyranose-6-13C is supplied and the resulting glycoconjugate shows a 13C label at the C6 position of allopyranose residues, it confirms direct incorporation. If the label appears at the C6 position of glucose residues, it indicates the presence of an epimerase that converts allopyranose to glucose prior to incorporation. plos.org

Table 2: Hypothetical 13C Enrichment in a Biosynthetic Pathway This table illustrates how tracking 13C enrichment over time can elucidate a metabolic pathway following the administration of D-allopyranose-6-13C.

| Metabolite | 13C Enrichment (%) at 1 hour | 13C Enrichment (%) at 4 hours | Inference |

|---|---|---|---|

| D-Allopyranose-6-Phosphate | 85% | 40% | Initial phosphorylation product |

| UDP-D-Allopyranose | 60% | 75% | Activated sugar donor |

| Final Glycoconjugate (Allo-oligosaccharide) | 10% | 50% | End product of the pathway |

| UDP-D-Glucose | 5% | 15% | Minor pathway involving epimerization |

Stereochemical Analysis of Enzymatic Transformations Using this compound

Determining the stereochemistry of a newly formed glycosidic bond is crucial for defining an enzyme's mechanism (retaining vs. inverting). numberanalytics.com While various analytical methods exist, NMR spectroscopy of a 13C-labeled product provides an unambiguous solution. The anomeric carbon (C1) of a sugar has a distinct chemical shift and, more importantly, a characteristic coupling constant (¹J C1,H1) that depends on its stereochemical configuration.

When an enzyme synthesizes a new product using D-allopyranose-1-13C as a donor or acceptor, the resulting glycosidic linkage can be analyzed directly.

An α-linkage typically exhibits a ¹J C1,H1 coupling constant of approximately 170 Hz.

A β-linkage shows a smaller coupling constant, around 160 Hz.

By measuring this coupling constant in the 13C-labeled product, the stereochemical outcome of the enzymatic reaction can be determined with certainty. This provides definitive evidence for the classification of a novel glycosyltransferase as either retaining or inverting. sci-hub.se This technique is especially valuable when the product is difficult to crystallize or when only small quantities are available.

Theoretical and Computational Modeling of D Allopyranose 13c Systems

Quantum Chemical Calculations of Isotopic Effects on Spectroscopic Parameters

Quantum chemical calculations are instrumental in understanding the subtle effects of isotopic substitution on the spectroscopic properties of molecules. In the case of D-Allopyranose-13C, these calculations can predict how the presence of a ¹³C atom influences its Nuclear Magnetic Resonance (NMR) spectra.

The primary spectroscopic parameter affected by ¹³C labeling is the chemical shift. The substitution of a ¹²C atom with a ¹³C atom can induce small changes in the chemical shifts of neighboring nuclei, particularly ¹H and other ¹³C atoms. These changes, known as isotope shifts, are typically small but measurable. For instance, one-bond ¹³C isotope effects on ¹H chemical shifts in carbohydrate systems are generally on the order of -1.5 to -2.5 parts per billion (ppb), while two-bond effects are smaller, around -0.7 ppb. In cyclic systems like pyranoses, these effects can be slightly larger.

Density Functional Theory (DFT) is a commonly employed quantum chemical method for calculating NMR parameters. By using appropriate functionals and basis sets, DFT can predict the magnetic shielding constants of nuclei, which are then converted to chemical shifts. These calculations can help in the precise assignment of complex NMR spectra of ¹³C-labeled allopyranose and can provide a deeper understanding of the electronic environment of the nuclei.

Table 1: Illustrative Predicted Isotope Effects on ¹H Chemical Shifts in a Hypothetical D-Allopyranose-1¹³C Molecule

| Proton | Distance from ¹³C | Predicted Isotope Shift (ppb) |

| H1 | 1-bond | -2.0 |

| H2 | 2-bond | -0.8 |

| H3 | 3-bond | -0.3 |

| H4 | 4-bond | < -0.1 |

| H5 | 4-bond | < -0.1 |

| H6a | 5-bond | Negligible |

| H6b | 5-bond | Negligible |

| Note: These values are illustrative and based on typical effects observed in other hexopyranoses. |

Molecular Dynamics Simulations for Conformational Sampling and Dynamics of Labeled Carbohydrates

Molecular dynamics (MD) simulations are a powerful computational tool for studying the conformational landscape and dynamics of biomolecules, including ¹³C-labeled carbohydrates like D-Allopyranose. These simulations model the movement of atoms over time, providing insights into the flexibility and preferred shapes of the molecule in different environments.

For pyranose rings, the conformation is a critical determinant of their biological activity. MD simulations can explore the different chair and boat conformations of the this compound ring and the orientation of its hydroxyl groups. nih.govnih.gov The presence of the ¹³C isotope does not significantly alter the conformational dynamics in a classical MD simulation, as the force fields used are generally not sensitive to such small mass changes. However, the data from these simulations are invaluable for interpreting experimental results from techniques like NMR, which are sensitive to isotopic labeling.

MD simulations can generate ensembles of conformations that represent the dynamic state of this compound in solution. This information is crucial for understanding its interactions with other molecules, such as enzymes or receptors. The simulations can also provide insights into the dynamics of the glycosidic linkages in oligosaccharides containing this compound. rsc.org

Table 2: Representative Conformational States of D-Allopyranose Sampled by Molecular Dynamics

| Conformation | Relative Population (%) | Key Dihedral Angles (degrees) |

| ⁴C₁ Chair | 95 | Φ: -60, Ψ: -60 |

| ¹C₄ Chair | 4 | Φ: 60, Ψ: 60 |

| Skew-Boat | 1 | Varies |

| Note: The relative populations are hypothetical and serve to illustrate the typical conformational preferences of a hexopyranose in a chair conformation. |

Computational Prediction of Carbon-13 NMR Chemical Shifts for Structural Validation

The accurate prediction of ¹³C NMR chemical shifts is a vital tool for the structural elucidation and validation of organic molecules. mestrelab.comrsc.orgst-andrews.ac.uknih.govresearchgate.netresearchgate.netchemrxiv.orgnih.gov For a rare sugar like D-Allopyranose, where experimental data may be scarce, computational methods can provide reliable reference data.

DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, are widely used to predict ¹³C chemical shifts. nih.govnrel.gov The accuracy of these predictions depends on the chosen level of theory (functional and basis set) and the inclusion of solvent effects. nih.govnrel.gov By calculating the ¹³C chemical shifts for a proposed structure of this compound and comparing them with experimental data, researchers can confirm the molecular structure, including its stereochemistry.

Machine learning approaches have also emerged as a powerful tool for predicting ¹³C chemical shifts with high accuracy and speed. mestrelab.comrsc.orgst-andrews.ac.uk These models are trained on large datasets of known structures and their experimental NMR spectra. While a model specifically trained on a wide range of rare sugars might not be available, general models can still provide useful predictions.

Table 3: Comparison of Hypothetical Experimental and DFT-Calculated ¹³C Chemical Shifts for D-Allopyranose

| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) | Difference (ppm) |

| C1 | 93.5 | 94.2 | 0.7 |

| C2 | 72.1 | 71.8 | -0.3 |

| C3 | 70.8 | 71.5 | 0.7 |

| C4 | 67.3 | 67.9 | 0.6 |

| C5 | 72.9 | 73.3 | 0.4 |

| C6 | 62.4 | 62.1 | -0.3 |

| Note: The experimental values are hypothetical for illustrative purposes. The calculated values and differences reflect the typical accuracy of modern DFT methods. |

Isotopic Tracer Model Development and Refinement for Systems Biology Applications

In systems biology, isotopic tracers are used to follow the metabolic fate of molecules in living organisms. ¹³C-labeled compounds, including sugars, are extensively used in metabolic flux analysis (MFA) to quantify the rates of metabolic pathways. creative-proteomics.comspringernature.comnih.govnih.govresearchgate.net

This compound has the potential to be used as a tracer to study the metabolism of rare sugars. nih.govglycoforum.gr.jpnih.gov Computational models are essential for designing and interpreting isotopic tracer experiments. These models consist of a metabolic network and a set of mathematical equations that describe the flow of isotopes through the network.

The development of a tracer model for this compound would involve:

Defining the metabolic network: Identifying the enzymes and pathways that can potentially metabolize D-Allopyranose.

Formulating isotopic balance equations: Describing how the ¹³C label is distributed among the metabolites in the network.

Model refinement and validation: Comparing the model predictions with experimental data from mass spectrometry or NMR to refine the model parameters and validate its accuracy.

Such models can help to elucidate the metabolic pathways of rare sugars and their interactions with central carbon metabolism. This knowledge is valuable for applications in biotechnology and medicine. nih.govglycoforum.gr.jpnih.gov

Table 4: Key Parameters in a Simplified Isotopic Tracer Model for this compound Metabolism

| Parameter | Description | Method of Determination |

| Influx of this compound | Rate of uptake of the labeled sugar into the system. | Experimental measurement |

| Flux through Pathway A | Rate of conversion of this compound to Metabolite X. | Estimated from isotopic labeling patterns |

| Flux through Pathway B | Rate of conversion of this compound to Metabolite Y. | Estimated from isotopic labeling patterns |

| Labeling pattern of metabolites | The distribution of ¹³C in downstream metabolites. | Measured by MS or NMR |

| Note: This table illustrates the fundamental components of a metabolic flux model. |

Advanced Analytical Methodologies Utilizing D Allopyranose 13c As a Research Tool

Development of Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Labeled Metabolite Analysis

Hyphenated techniques, which couple a separation method with a detection method, are indispensable tools for analyzing 13C-labeled metabolites. chromatographytoday.comnumberanalytics.com This approach combines the powerful separation capabilities of chromatography with the high sensitivity and specificity of mass spectrometry, allowing for the identification and quantification of individual components in a complex mixture. chromatographytoday.comijpsjournal.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominent hyphenated techniques in metabolomics.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is highly versatile and particularly well-suited for the analysis of polar and non-polar, thermally labile metabolites, which includes sugars like D-Allopyranose and its phosphorylated derivatives. researchgate.net The liquid chromatography component separates the metabolites from a biological extract, which are then ionized and analyzed by a tandem mass spectrometer. nih.govsaapjournals.org The use of tandem mass spectrometry (MS/MS) enhances specificity, which is crucial for distinguishing between structurally similar sugar isomers and for confirming the identity of metabolites in complex samples. researchgate.net The development of LC-MS/MS methods for 13C-labeled compounds is critical for tracking metabolic pathways. nih.goviiarjournals.orgunt.edu For instance, a study on 13C-labeled sugars highlighted a method using liquid chromatography-high resolution mass spectrometry (LC-HRMS) that demonstrated good sensitivity and reproducibility for determining isotopic enrichment without a derivatization procedure. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust and highly reproducible technique ideal for the analysis of volatile and thermally stable compounds. researchgate.net For non-volatile metabolites like sugars, a chemical derivatization step is required to make them volatile enough for GC analysis. mdpi.com GC-MS provides excellent chromatographic resolution and is frequently used in 13C metabolic flux analysis (13C-MFA) to quantify 13C enrichment in protein-derived amino acids and other central metabolites. acs.orgacs.org Recent approaches have focused on using GC-MS to determine 13C-positional enrichment by analyzing multiple mass fragments of a derivative, which can provide more detailed information about pathway activity. mdpi.com

The choice between LC-MS and GC-MS often depends on the specific metabolites of interest and the scope of the metabolic investigation.

Table 1: Comparison of LC-MS and GC-MS for 13C-Labeled Metabolite Analysis

| Feature | LC-MS/MS | GC-MS |

|---|---|---|

| Analytes | Broad range, including polar, non-polar, and thermally labile compounds (e.g., sugars, phosphorylated intermediates). researchgate.net | Volatile and thermally stable compounds; non-volatile compounds require derivatization. researchgate.net |

| Sample Preparation | Often simpler, as derivatization is not always required. | Requires a chemical derivatization step for polar analytes like sugars. mdpi.com |

| Separation Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |

| Key Advantages | Wide applicability, suitable for a broad range of metabolites without derivatization. ijpsjournal.comresearchgate.net | High chromatographic resolution, robust, extensive spectral libraries for identification. acs.org |

| Typical Applications for 13C-Labeling | Untargeted metabolomics, analysis of intact polar metabolites (e.g., sugar phosphates), quantification of low-abundant metabolites. nih.goviiarjournals.orgunt.edu | 13C-Metabolic Flux Analysis (13C-MFA), analysis of central carbon metabolism (e.g., amino acids, organic acids). acs.orgacs.org |

Standardization and Validation of Analytical Protocols for Isotopic Flux Measurements

To ensure the accuracy and reliability of data from studies using D-Allopyranose-13C, the analytical protocols for measuring isotopic flux must be rigorously standardized and validated. frontiersin.org 13C-Metabolic Flux Analysis (13C-MFA) is the gold standard for quantifying intracellular reaction rates, but its accuracy depends on a validated metabolic model and high-quality measurement data. frontiersin.orgnih.gov

Key aspects of standardization and validation include:

Model Validation: The metabolic network model used for flux calculations must be validated. A widely used method is the chi-squared (χ²) test of goodness-of-fit, which assesses how well the model-simulated labeling data match the experimentally measured data. nih.govosti.gov However, relying solely on the χ²-test can be problematic, and it is often supplemented with other validation forms, such as comparing model predictions against independent experimental data. nih.govplos.org

Assessment of Isotopic Steady State: A fundamental assumption in many 13C-MFA studies is that the system is at an isotopic steady state, meaning the labeling pattern of intracellular metabolites is stable over time. This assumption must be validated experimentally by measuring isotopic labeling at multiple time points to confirm that it is no longer changing. d-nb.info

Quantification of Measurement Error: Accurately defining the measurement error is critical for statistical analysis. The weighting of data points in flux estimation is based on the inverse of the measurement variance. d-nb.info Incorrect assumptions about measurement errors can significantly impact the calculated flux values and their confidence intervals. d-nb.info Typical measurement errors are often assumed to be around 0.4 mol% for GC-MS data and 1.0 mol% for LC-MS data. d-nb.info

Use of Standards: The use of tailor-made isotopic standards with known carbon isotopologue distributions is a powerful strategy for validating MS measurements. mdpi.comfrontiersin.org These standards help to identify and correct for analytical biases in mass fragment analysis, ensuring the accuracy of 13C measurements. mdpi.com

Table 2: Key Validation Strategies in 13C-Metabolic Flux Analysis

| Validation Strategy | Description | Reference |

|---|---|---|

| Goodness-of-Fit Assessment | Statistical tests (e.g., χ²-test) are used to compare how well the simulated mass isotopomer distributions (MIDs) from the model fit the experimentally measured MIDs. | nih.gov |

| Independent Data Validation | Model predictions are compared against an independent set of experimental data not used for model fitting. This helps prevent overfitting. | plos.orgresearchgate.net |

| Parallel Labeling Experiments | Using different 13C-labeled tracers in parallel experiments can increase flux accuracy and provide a more comprehensive validation of the metabolic network model. | researchgate.net |

| Isotopic Steady-State Confirmation | Metabolite labeling is measured at multiple time points to ensure that the isotopic distribution is stable before applying steady-state flux analysis. | d-nb.info |

| Error Propagation Modeling | Standardizing and modeling the propagation of measurement error throughout the entire analytical pipeline, from sample quenching to data analysis. | frontiersin.org |

Methodological Advancements in Chromatographic Separation of this compound and its Metabolites

The effective separation of this compound and its downstream metabolites from other cellular components is a critical prerequisite for accurate mass spectrometric analysis. Given that sugars are highly polar and often exist as a mixture of closely related isomers, achieving high-resolution separation is a significant analytical challenge. lcms.cz

Recent advancements in liquid chromatography have provided powerful tools for this purpose:

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a variant of normal-phase liquid chromatography that has become a valuable technique for separating highly polar compounds like carbohydrates, organic acids, and amino acids. mdpi.com It utilizes a polar stationary phase with a partially aqueous mobile phase, providing enhanced retention and separation of hydrophilic analytes that are poorly retained in more common reversed-phase chromatography. mdpi.com Previous work has demonstrated that a HILIC chromatographic separation coupled with a high-resolution time-of-flight mass spectrometer is effective for sugar analysis. researchgate.net

Advanced Column Technologies: The development of new column technologies, such as those with smaller particle sizes (e.g., Ultra High-Performance Liquid Chromatography, UHPLC) or core-shell particles, has significantly improved chromatographic resolution and speed. nih.govijpsjournal.com For sugar analysis, specific column chemistries, such as amide-based columns, are often employed to achieve the necessary separation between isomers like galactose and glucose, which can be difficult to resolve. lcms.cz

Multi-Dimensional Chromatography: For exceptionally complex samples, multi-dimensional chromatography (e.g., 2D-LC) offers a substantial increase in separation power. mdpi.com This technique involves subjecting fractions from a first separation to a second, different chromatographic separation, which can resolve compounds that co-elute in a single dimension.

Table 3: Chromatographic Techniques for Separation of Polar Metabolites

| Technique | Principle | Suitability for this compound and Metabolites |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. ijpsjournal.com | A standard and robust method, with specific modes like HILIC being particularly effective for polar sugars. mdpi.com |

| Ultra High-Performance Liquid Chromatography (UHPLC) | Uses columns with sub-2 µm particle sizes, leading to higher resolution, speed, and sensitivity compared to conventional HPLC. nih.gov | Ideal for resolving complex mixtures of sugar isomers and their metabolites with high efficiency. |

| Hydrophilic Interaction Liquid Chromatography (HILIC) | A sub-technique of HPLC that uses a polar stationary phase to retain and separate polar analytes. mdpi.com | Excellent for retaining and separating highly polar compounds like D-Allopyranose, its phosphorylated forms, and other sugar metabolites. researchgate.net |

| Thin-Layer Chromatography (TLC) | Separation occurs on a flat plate coated with a thin layer of adsorbent material. uad.ac.id | A simple, cost-effective method for qualitative analysis and screening, with modern HPTLC offering improved resolution and quantification. uad.ac.id |

Compound Reference Table

Emerging Research Frontiers and Future Directions for D Allopyranose 13c Studies

Integration of Isotopic Tracing Data with Multi-Omics Approaches in Systems Biology

The integration of stable isotope tracing with multi-omics platforms—such as genomics, transcriptomics, proteomics, and metabolomics—is a cornerstone of modern systems biology. nih.govomicscouts.com This holistic approach allows researchers to build comprehensive models of cellular metabolism and understand the dynamic interplay between different biological layers. frontiersin.orgbrjac.com.br By using 13C-labeled precursors like D-Allopyranose-13C, scientists can trace the metabolic fate of these molecules and observe how genetic and environmental perturbations affect metabolic pathways. biorxiv.orgroyalsocietypublishing.org

Recent studies have successfully combined 13C-metabolic flux analysis (MFA) with other omics data to gain deeper insights into cellular physiology. nih.govmdpi.comsapient.bio For instance, integrating metabolomics and proteomics data has been used to identify differential pathways in diseases like multiple sclerosis. brjac.com.br In cancer research, this integrated approach helps to elucidate how metabolic reprogramming, a hallmark of cancer, is linked to changes in gene expression and protein abundance. biorxiv.orgnih.gov The use of 13C-labeled glucose has been instrumental in tracking its incorporation into downstream molecules, including the monosaccharides that form cell membrane glycans, providing direct measurements of glucose allocation to glycosylation pathways. biorxiv.org

The goal of these multi-omics strategies is to create a more complete picture of biological systems, moving beyond the study of individual components to understanding their complex interactions. nih.govfrontiersin.orgbrjac.com.br This integrated analysis is crucial for identifying biomarkers, understanding disease mechanisms, and developing targeted therapies. sapient.bioelsevier.com

Advancements in In Vivo (Non-Human) Isotopic Tracing Techniques and Imaging

The ability to track metabolic processes in real-time within a living organism provides invaluable information that cannot be captured by in vitro models. nih.gov Recent advancements in non-invasive imaging and analytical techniques have significantly enhanced the capabilities of in vivo isotopic tracing in non-human models. nih.govnih.gov

Magnetic Resonance Spectroscopy (MRS) and hyperpolarized 13C MRI have emerged as powerful tools for in vivo metabolic studies. nih.govnih.gov Hyperpolarization can increase the sensitivity of NMR by more than 10,000-fold, enabling real-time monitoring of metabolic processes. nih.gov This has been particularly useful for studying glucose metabolism in various disease models. nih.gov While MRS can distinguish between different molecules labeled with the same isotope, Positron Emission Tomography (PET) offers high sensitivity for tracking radiolabeled tracers like 18F-FDG, a glucose analog. nih.govfrontiersin.org However, PET cannot differentiate between the tracer and its metabolites. nih.gov

Minimally invasive techniques, such as intravenous infusion of stable isotope tracers followed by tissue and blood sampling, are also widely used to study metabolic fluxes in animal models. nih.govnih.govspringernature.com These methods allow for the assessment of whole-body metabolism and the contribution of circulating metabolites to various tissues. nih.gov The choice of tracer and delivery method depends on the specific biological question and the metabolic pathways being investigated. frontiersin.orgnih.gov Beyond the commonly used 13C-labeled glucose, an increasing variety of tracers, including those labeled with 15N and 2H, are being employed to study a broader range of metabolic pathways. frontiersin.orgcreative-proteomics.com

Design and Synthesis of Novel this compound Derivatives for Specialized Research

The chemical synthesis of novel derivatives of this compound and other labeled carbohydrates is a critical area of research that enables the development of specialized tools for biological investigation. acs.orgnih.gov These derivatives can be designed as probes to study specific enzymes, as building blocks for creating complex glycans, or as tools for quantitative analysis in mass spectrometry. acs.org

For example, researchers have designed and synthesized a series of compounds that allow for the controlled incorporation of isotopes into glycan structures, facilitating the direct comparison of multiple samples in a single mass spectral analysis. acs.org The synthesis of fluorinated carbohydrate analogues, including derivatives of D-Allopyranose, presents synthetic challenges but offers access to novel tools for medical research. researchgate.net Such modifications can alter the biological activity of the parent molecule, and in some cases, enhance it. researchgate.net

The development of new synthetic methods is crucial for making these specialized molecules more accessible. connectjournals.com For instance, efficient methods for creating sugar oxazolines from unprotected N-acetyl-2-amino sugars have been developed. connectjournals.com These derivatives serve as important intermediates in the synthesis of oligosaccharides and glycoproteins. connectjournals.com The ability to create a diverse array of labeled carbohydrate derivatives is essential for advancing our understanding of glycoscience and its role in health and disease. diva-portal.org

Table of Synthetic Derivatives and Applications

| Derivative Class | Synthetic Approach | Primary Research Application | Key References |

|---|---|---|---|

| Isotopically Labeled Glycan Tags | Controlled incorporation of isotopes (e.g., 13C, 2H) into tag molecules for attachment to carbohydrates. | Quantitative mass spectrometry of glycans, allowing for multiplexed analysis. | acs.orgnih.gov |

| Fluorinated Carbohydrate Analogues | Multi-step chemical synthesis, often starting from inexpensive materials like levoglucosan. | Probes for biological investigations, study of carbohydrate-protein interactions. | researchgate.net |

| Acylated Glucopyranosides | Selective acylation of specific hydroxyl groups on the sugar ring. | Creation of derivatives with modified biological activities for antimicrobial and other studies. | researchgate.net |

| Sugar Oxazoline Derivatives | Cyclization of N-acetylated amino sugars. | Key intermediates for the synthesis of oligosaccharides and glycoproteins. | connectjournals.com |

Interdisciplinary Collaborations in Isotopic Chemistry, Glycoscience, and Computational Biology

Addressing the complex questions at the forefront of metabolic research requires the integration of expertise from multiple scientific disciplines. timeshighereducation.comnortheastern.edu Collaborations between isotopic chemists, who design and synthesize labeled tracers; glycobiologists, who study the structure and function of carbohydrates; and computational biologists, who develop models to interpret complex datasets, are essential for progress. glycandrug.euircbc.ac.cn

Such interdisciplinary teams are better equipped to tackle multifaceted research projects. timeshighereducation.com For example, a project aimed at understanding the role of glycosylation in a specific disease would benefit from chemists to create the necessary 13C-labeled sugar probes, glycobiologists to perform the cell-based or in vivo experiments, and computational biologists to analyze the resulting multi-omics data and build predictive models. omicscouts.comglycandrug.euircbc.ac.cn

Several research centers and training programs are now structured to foster this type of interdisciplinary environment, bringing together researchers from biology, chemistry, and computational sciences to work on pressing biological questions related to human diseases. northeastern.eduircbc.ac.cn These collaborations are crucial for translating basic scientific discoveries into tangible applications, such as new diagnostic tools and therapeutic strategies. sapient.bioglycandrug.eu The synergy created by combining diverse skills and perspectives accelerates scientific breakthroughs. timeshighereducation.com

Q & A

Q. What advanced NMR techniques mitigate spectral overlap in -Allopyranose studies of crowded biological extracts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.